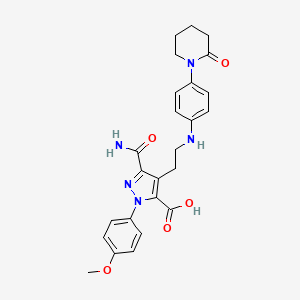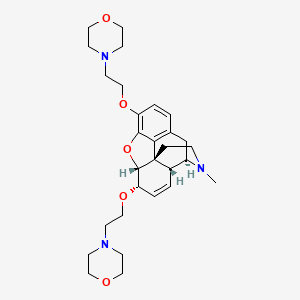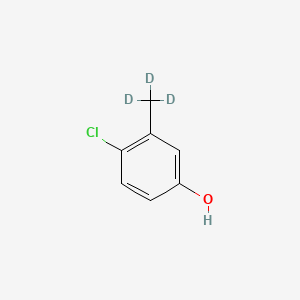
4-Chloro-3-methylphenol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylphenol-d3, also known as deuterated 4-chloro-3-methylphenol, is a derivative of 4-chloro-3-methylphenol where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphenol-d3 can be synthesized through the monochlorination of 3-methylphenol at the 4-position. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The deuterium atoms can be introduced through a subsequent exchange reaction using deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the deuterium content in the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydrogen peroxide in the presence of a catalyst to form quinone intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and metal ion catalysts.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products
Oxidation: Quinone intermediates.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-methylphenol-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential antimicrobial properties and used in the formulation of disinfectants.
Industry: Utilized in the production of preservatives and antiseptics for cosmetics and medicinal products.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenol-d3 involves the disruption of microbial cell membranes, leading to cell lysis and death. The compound targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents . This mechanism is similar to other phenolic compounds, making it effective as a disinfectant and antiseptic .
Comparison with Similar Compounds
4-Chloro-3-methylphenol-d3 can be compared with other similar compounds such as:
Chloroxylenol (4-chloro-3,5-dimethylphenol): Another chlorinated phenol with similar antimicrobial properties but with additional methyl groups.
4-Chloro-3-methylphenol: The non-deuterated version of the compound, which has similar chemical properties but lacks the deuterium atoms.
The uniqueness of this compound lies in its deuterium content, which makes it particularly useful in studies involving isotopic labeling and tracing .
Properties
Molecular Formula |
C7H7ClO |
|---|---|
Molecular Weight |
145.60 g/mol |
IUPAC Name |
4-chloro-3-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3/i1D3 |
InChI Key |
CFKMVGJGLGKFKI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)O)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


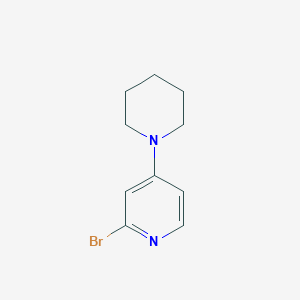
![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
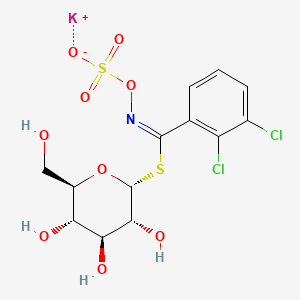
![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B13430092.png)
![4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde](/img/structure/B13430097.png)
![(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid](/img/structure/B13430098.png)
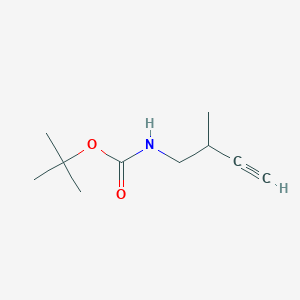
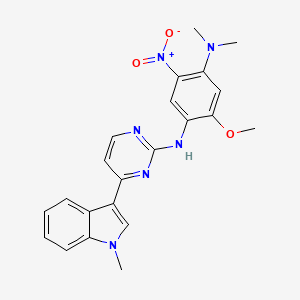
![[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate](/img/structure/B13430107.png)
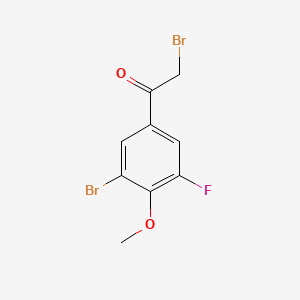
![4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13430116.png)
